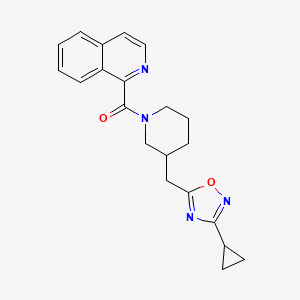![molecular formula C11H8FN5 B2959252 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1956322-63-6](/img/structure/B2959252.png)
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a nitrogen-containing heterocyclic compound.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
This inhibition could lead to changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Given its potential inhibition of cdk2, it may impact the cell cycle regulation pathway .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines, suggesting potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multi-step organic synthesisThe reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve high efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another compound in the triazolo[1,5-a]pyrazine family with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5/c12-8-3-1-2-7(4-8)9-5-14-6-10-15-11(13)16-17(9)10/h1-6H,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJJCWTUCKXECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC3=NC(=NN23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2959171.png)
![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)


![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide](/img/structure/B2959185.png)
![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)
![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)
![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)
![6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2959192.png)
